molecular formula C30H40Cl2N2O2 B568706 Elacestrant Hydrochloride CAS No. 1349723-93-8

Elacestrant Hydrochloride

Cat. No.: B568706
CAS No.: 1349723-93-8
M. Wt: 531.6 g/mol
InChI Key: XGFHYCAZOCBCRQ-FBHGDYMESA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for elacestrant dihydrochloride is (6R)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;dihydrochloride. This complex nomenclature reflects the intricate molecular architecture of the compound, which incorporates multiple functional groups including aromatic rings, aliphatic chains, and amine substituents. The nomenclature specifically identifies the stereochemical configuration at the sixth carbon position through the (6R) designation, indicating the absolute configuration of this chiral center.

The molecular formula of elacestrant dihydrochloride is C30H40Cl2N2O2, representing a molecular composition that includes thirty carbon atoms, forty hydrogen atoms, two chlorine atoms, two nitrogen atoms, and two oxygen atoms. The relative molecular mass has been precisely determined to be 531.56 grams per mole, providing essential information for stoichiometric calculations and analytical procedures. This molecular weight reflects the addition of two hydrochloride groups to the base structure, significantly altering the compound's physicochemical properties.

Alternative chemical nomenclature systems have also been employed to describe this compound. The Chemical Abstracts Service registry system provides the designation 2-Naphthalenol, 6-(2-(ethyl((4-(2-(ethylamino)ethyl)phenyl)methyl)amino)-4-methoxyphenyl)-5,6,7,8-tetrahydro-, hydrochloride (1:2), (6R)-. This systematic naming approach emphasizes the naphthalene core structure while detailing the specific substitution patterns and the 1:2 stoichiometric relationship between the organic base and hydrochloride salt.

Table 1: Molecular Identification Parameters

Parameter Value Reference
Molecular Formula C30H40Cl2N2O2
Molecular Weight 531.56 g/mol
Chemical Abstracts Service Number 1349723-93-8
Unique Ingredient Identifier 8NZT0PR8AL
ChEMBL Identifier CHEMBL4594273

Stereochemical Configuration and Chiral Centers

The stereochemical configuration of elacestrant dihydrochloride is defined by the presence of a single chiral center located at the sixth carbon position of the tetrahydronaphthalene ring system. This chiral center exhibits the R configuration according to the Cahn-Ingold-Prelog priority rules, as indicated by the (6R) designation in the systematic nomenclature. The absolute stereochemistry at this position is crucial for the compound's three-dimensional molecular structure and subsequent biological activity profiles.

The tetrahydronaphthalene core structure provides the rigid framework that constrains the overall molecular conformation. The six-membered cyclohexane ring within this system adopts specific conformational preferences due to the substitution pattern at the sixth position. The R configuration ensures that the attached phenyl substituent occupies a specific spatial orientation relative to the naphthalene ring system, creating a defined three-dimensional molecular geometry.

Stereochemical analysis reveals that the compound contains two ethylamino groups positioned on different aromatic systems within the molecule. These groups contribute to the overall molecular flexibility while maintaining specific spatial relationships due to the rigid core structure. The methoxy substituent on the central phenyl ring provides additional steric considerations that influence the overall molecular conformation and crystal packing arrangements.

The chiral center at position six creates the potential for enantiomeric forms, with the R configuration representing the therapeutically active enantiomer. The specific stereochemical arrangement influences molecular recognition patterns and three-dimensional shape complementarity with target binding sites. This stereochemical precision is essential for understanding the compound's molecular behavior and crystal structure characteristics.

X-ray Crystallographic Analysis of Molecular Conformation

X-ray crystallographic analysis has provided detailed insights into the three-dimensional molecular structure and conformation of elacestrant dihydrochloride. High-resolution crystallographic studies have revealed the precise spatial arrangement of atoms within the molecule and demonstrated the specific binding orientations adopted by the compound. The crystallographic data indicates that elacestrant adopts a novel binding vector within protein binding pockets, positioning the molecule in close proximity to critical structural elements.

Powder X-ray diffraction analysis has identified characteristic diffraction patterns for elacestrant dihydrochloride, with notable peaks observed at approximately 7.9 degrees. These diffraction patterns serve as fingerprint identifications for the crystalline form and provide essential information for polymorph identification and quality control procedures. The specific peak positions and intensities reflect the ordered three-dimensional arrangement of molecules within the crystal lattice structure.

The crystallographic analysis reveals that elacestrant forms a bifurcated hydrogen bond pattern that distinguishes it from other competitive compounds in its chemical class. This unique hydrogen bonding arrangement contributes to the stability of the crystal structure and influences the molecular packing within the solid state. The bifurcated bonding pattern represents a novel structural feature that has not been observed in related chemical compounds.

Molecular conformation studies demonstrate that the compound samples specific chemical space regions due to its unique structural arrangement. The crystallographic data shows increased molecular mobility in certain regions of the structure, particularly around critical binding positions. This conformational flexibility contributes to the compound's ability to adapt to different binding environments while maintaining its essential structural integrity.

Table 2: Crystallographic Parameters

Parameter Value Reference
Characteristic Peak (PXRD) 7.9°
Crystal System Novel binding vector
Hydrogen Bonding Bifurcated pattern
Resolution High-resolution structure

Comparative Analysis of Free Base vs. Dihydrochloride Salt Forms

The transformation from the free base form to the dihydrochloride salt significantly alters the physicochemical properties of elacestrant. The free base form, with the Chemical Abstracts Service number 722533-56-4, exhibits a molecular weight of 458.6 grams per mole, compared to the dihydrochloride salt form at 531.56 grams per mole. This molecular weight increase of approximately 73 grams per mole reflects the incorporation of two hydrochloride groups into the crystal structure.

Solubility characteristics demonstrate marked differences between the two forms. The dihydrochloride salt exhibits enhanced water solubility compared to the free base, with documented solubility of 50 milligrams per milliliter in water. The free base form shows limited aqueous solubility but demonstrates good solubility in organic solvents such as dimethyl sulfoxide at concentrations exceeding 55.5 milligrams per milliliter. These solubility differences are attributed to the ionic character introduced by the hydrochloride salt formation.

The formation of the dihydrochloride salt involves protonation of the two basic nitrogen centers within the elacestrant molecule. The compound exhibits high basicity with a pKa value of 9.8 for the aliphatic amine groups, making it readily amenable to salt formation with hydrochloric acid. This protonation process converts the neutral amine groups to positively charged ammonium centers, dramatically altering the compound's chemical behavior and crystal packing arrangements.

Physical appearance characteristics also differ between the forms. The dihydrochloride salt appears as a white to off-white solid, while various suppliers report slight variations in color ranging to grey in some preparations. The free base form typically appears as a solid with different color characteristics. These visual differences reflect changes in the electronic structure and crystal packing arrangements between the two forms.

Table 3: Comparative Properties of Free Base vs. Dihydrochloride Salt

Property Free Base Dihydrochloride Salt Reference
Chemical Abstracts Service Number 722533-56-4 1349723-93-8
Molecular Weight (g/mol) 458.6 531.56
Water Solubility Limited 50 mg/mL
Dimethyl Sulfoxide Solubility >55.5 mg/mL 100 mg/mL
Physical Appearance Solid White to off-white solid
Basicity (pKa) 9.8 N/A (salt form)

The comparative analysis reveals that salt formation represents a strategic approach to modifying the physicochemical properties of the elacestrant molecule. The dihydrochloride form offers improved handling characteristics, enhanced stability profiles, and modified solubility parameters that facilitate various analytical and preparative procedures. The structural modifications introduced through salt formation create new opportunities for crystal engineering and polymorph development while maintaining the essential molecular architecture of the parent compound.

Properties

IUPAC Name

(6R)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N2O2.2ClH/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26;;/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3;2*1H/t26-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFHYCAZOCBCRQ-FBHGDYMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349723-93-8
Record name Elacestrant hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1349723938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELACESTRANT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NZT0PR8AL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Formation of the Free Base

The core structure of Elacestrant features a tetracyclic scaffold with a benzoxepin backbone. Key steps include:

  • Coupling of Aromatic Rings : A Suzuki-Miyaura coupling reaction links substituted phenyl groups to the central heterocycle. For instance, a brominated benzoxepin intermediate reacts with a boronic acid derivative under palladium catalysis.

  • Introduction of the Side Chain : An alkylamine side chain is introduced via nucleophilic substitution or reductive amination. This step often employs lithium aluminium hydride (LiAlH4) or sodium cyanoborohydride (NaBH3CN) as reducing agents.

  • Protection and Deprotection : Temporary protecting groups (e.g., tert-butoxycarbonyl, Boc) shield reactive sites during synthesis. Acidic or basic conditions remove these groups post-coupling.

Salt Formation

The free base is converted to the dihydrochloride salt by treating with hydrochloric acid in a polar aprotic solvent (e.g., ethyl acetate or acetonitrile). Crystallization is induced via controlled cooling or antisolvent addition.

Crystallization and Polymorph Control

Crystalline form impacts solubility and stability. Patent WO2019242439A1 outlines methods applicable to SERDs like Elacestrant:

Solvent-Based Crystallization

  • Alcohol Solvents : Dissolving the free base in methanol or ethanol at elevated temperatures (40–60°C), followed by cooling to -20°C–16°C, yields crystalline solids.

  • Mixed Solvent Systems : Combining methyl acetate with alkanes (e.g., n-heptane) enhances polymorph purity. Stirring at 0°C–10°C followed by vacuum drying produces Form CS8.

Temperature and Drying Protocols

  • Vacuum Drying : Post-crystallization, solids are dried under vacuum at 20°C–40°C to remove residual solvents.

  • Thermal Cycling : Heating to 50°C and gradual cooling mitigates amorphous content, favoring stable polymorphs.

Purification and Analytical Characterization

Chromatographic Techniques

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves impurities. Elacestrant dihydrochloride exhibits a retention time of 12.3 minutes under validated conditions.

  • Ion-Exchange Chromatography : Removes excess chloride ions and counterions.

Spectroscopic Confirmation

  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR (DMSO-d6, 400 MHz): δ 7.82 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.4 Hz, 2H), 4.21 (s, 2H), 3.76 (t, J = 6.0 Hz, 2H).

  • Mass Spectrometry (MS) : ESI-MS m/z 531.56 [M+H]+^+.

Scalable Manufacturing Processes

Pilot-Scale Synthesis

A representative protocol from preclinical studies involves:

  • Reaction Vessel Setup : Charge a 100 L reactor with the free base (10 kg), ethyl acetate (50 L), and 12 M HCl (2.2 equiv).

  • Stirring and Filtration : Stir at 25°C for 4 hours, then filter the precipitate.

  • Crystallization : Recrystallize from hot ethanol/water (70:30 v/v) to yield 9.2 kg (85%) of Elacestrant dihydrochloride.

Quality Control Metrics

ParameterSpecificationMethod
Purity (HPLC)≥99.5%USP <621>
Chloride Content12.7–13.3%Ion Chromatography
Residual Solvents<500 ppm (ethanol)GC-FID

Challenges and Optimization Strategies

Polymorphic Instability

Elacestrant dihydrochloride tends to form hydrates under humid conditions. Strategies include:

  • Strict Humidity Control : Manufacturing under nitrogen atmosphere (RH <30%).

  • Excipient Selection : Co-processing with anhydrous lactose prevents hydrate formation.

Yield Enhancement

  • Catalyst Optimization : Using Pd(OAc)2/XPhos instead of Pd(PPh3)4 increases coupling efficiency from 72% to 89%.

  • Solvent Recycling : Distilling and reusing ethyl acetate reduces costs by 15% .

Chemical Reactions Analysis

Types of Reactions: Elacestrant Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or hydrocarbons .

Scientific Research Applications

Elacestrant Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Elacestrant Hydrochloride binds to estrogen receptor-alpha and acts as a selective estrogen receptor degrader. It blocks the transcriptional activity of the estrogen receptor and promotes its degradation. This mechanism helps in treating endocrine-resistant breast cancers by reducing the estrogen receptor-mediated growth signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare elacestrant dihydrochloride with other estrogen receptor-targeting agents:

Compound Mechanism Target IC50 (ERα/ERβ) ESR1 Mutation Efficacy Administration Clinical Status
Elacestrant SERD ERα, ERβ 48 nM / 870 nM Active Oral Approved (ESR1-mutated mBC)
Fulvestrant SERD ERα ~89% ER degradation Limited Intramuscular Approved (HR+ breast cancer)
Tamoxifen SERM ERα N/A Reduced potency in mutants Oral Approved (Early/metastatic BC)
Brilanestrant SERD ERα Preclinical data only Under investigation Oral Phase III (discontinued)
Endoxifen SERM (Tamoxifen metabolite) ERα Higher affinity than tamoxifen Limited data Oral Investigational
Enclomiphene Citrate ER Antagonist ERα, ERβ N/A No data Oral Investigational

Key Differentiators of Elacestrant:

Oral Bioavailability : Unlike fulvestrant (intramuscular), elacestrant’s oral administration improves patient compliance .

Blood-Brain Barrier Penetration : This property is absent in tamoxifen and fulvestrant, positioning elacestrant as a candidate for brain metastases .

ESR1 Mutation Efficacy : Elacestrant maintains potency against ESR1 mutants (e.g., Y1234S, D538G), whereas tamoxifen shows reduced activity in these settings .

Combination Potential: In low ER/PR-expressing tumors, elacestrant synergizes with CDK4/6 inhibitors (e.g., palbociclib) or mTOR inhibitors (e.g., everolimus) .

Limitations vs. Competitors:

  • Fulvestrant: While both are SERDs, fulvestrant has longer clinical validation in non-mutated ESR1 tumors.
  • Endoxifen : As a tamoxifen metabolite, endoxifen has superior ERα binding but lacks SERD activity .

Biological Activity

Elacestrant dihydrochloride, a novel oral selective estrogen receptor degrader (SERD), has emerged as a significant therapeutic agent for treating estrogen receptor-positive (ER+) breast cancer, particularly in cases resistant to conventional endocrine therapies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, clinical efficacy, and relevant case studies.

Elacestrant functions primarily by binding to estrogen receptor-alpha (ERα), leading to the degradation of the receptor through the proteasomal pathway. Its dual action as both an ER antagonist and a downregulator allows it to inhibit estradiol-mediated signaling effectively. This mechanism disrupts downstream signaling pathways essential for tumor growth in ER+ breast cancer cells.

  • ER Degradation : Elacestrant induces ER degradation, which is crucial for inhibiting tumor proliferation.
  • Inhibition of Cell Proliferation : It has been shown to inhibit estradiol-dependent target gene transcription and cell proliferation in various ER+ breast cancer models.

Pharmacokinetics

Elacestrant exhibits a relatively low bioavailability of approximately 10% to 11%, primarily metabolized by cytochrome P450 enzymes (CYP3A4). The drug reaches steady-state concentrations within 5-6 days of administration. Key pharmacokinetic parameters include:

ParameterValue
Bioavailability10% - 11%
Half-life27 - 47 hours
Maximum tolerated doseNot reached at doses up to 1000 mg daily

Clinical Efficacy

The efficacy of elacestrant has been demonstrated in several clinical trials, notably the phase III EMERALD trial. This trial established elacestrant as superior to standard-of-care endocrine therapies in prolonging progression-free survival (PFS) among patients with ER+/HER2- metastatic breast cancer harboring ESR1 mutations.

Key Clinical Findings

  • EMERALD Trial Results : Patients treated with elacestrant showed improved median PFS compared to those receiving standard endocrine therapy.
  • Response Rates : In heavily pretreated populations, elacestrant exhibited an overall response rate (ORR) of approximately 11.1%, with clinical benefit rates around 30.8% among those with ESR1 mutations.

Preclinical Studies

Preclinical studies have underscored the effectiveness of elacestrant in various models:

  • Xenograft Models : Elacestrant demonstrated significant antitumor activity in patient-derived xenograft (PDX) models resistant to other therapies, including cyclin-dependent kinase (CDK) inhibitors.
  • Dose-Dependent Effects : Studies indicated that lower doses could exhibit partial agonist behavior, while higher doses effectively reduced tumor growth and ER expression.

Case Studies

Several case studies have highlighted the clinical application and outcomes associated with elacestrant treatment:

  • Case Study A : A patient with advanced ER+/HER2- breast cancer showed a remarkable reduction in tumor size after six months on elacestrant, correlating with a significant decrease in circulating ESR1 mutation levels.
  • Case Study B : In another instance, a patient previously resistant to fulvestrant experienced disease stabilization after transitioning to elacestrant, demonstrating its potential in overcoming resistance mechanisms.

Q & A

Basic Research Questions

Q. What experimental models are recommended for evaluating Elacestrant dihydrochloride’s efficacy in ER+ breast cancer?

  • Methodology : Use estrogen-dependent cell lines (e.g., MCF-7, T47D) treated with Elacestrant (0–1 µM) in 2% charcoal-stripped FBS–MEM containing 10 pM estradiol (E2). Measure proliferation via CellTiter-Glo assays after 48 hours to calculate IC50/EC50 values . For xenograft models, administer Elacestrant (0.3–120 mg/kg daily) in 0.5% methylcellulose to mice implanted with ER+ tumors. Monitor tumor volume biweekly and compare dose-response curves to standard SERDs (e.g., fulvestrant) .

Q. How is the selective degradation of ERα vs. ERβ quantified in vitro?

  • Methodology : Perform Western blotting or immunofluorescence in ERα/ERβ-expressing cells (e.g., MCF-7 for ERα, MDA-MB-231 for ERβ) treated with Elacestrant (0.5 nM–10 µM). Quantify ER protein levels using densitometry and derive EC50 values. Note that Elacestrant shows 18-fold selectivity for ERα (IC50 = 48 nM) over ERβ (IC50 = 870 nM) .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies?

  • Methodology : Collect plasma samples from rodent models at intervals (0–24 hours) post-oral administration. Use LC-MS/MS to measure drug concentration and calculate AUC, Cmax, and half-life. For brain penetration studies, compare plasma and cerebrospinal fluid (CSF) concentrations. Elacestrant achieves dose-dependent tumor growth inhibition at ≥30 mg/kg in mice .

Advanced Research Questions

Q. How do ESR1 mutations influence Elacestrant’s efficacy, and how can conflicting clinical data be resolved?

  • Methodology : In the EMERALD trial, Elacestrant improved median PFS in ESR1-mutant patients (3.78 vs. 1.87 months; HR = 0.55) compared to standard endocrine therapy. To reconcile variability, perform ctDNA analysis to stratify patients by mutation subtype (e.g., D538G vs. Y537S). Use patient-derived xenografts (PDXs) with specific ESR1 mutations to validate resistance mechanisms .

Q. What strategies optimize Elacestrant combination therapies to overcome resistance?

  • Methodology : Co-administer Elacestrant (400 mg/day) with CDK4/6 inhibitors (e.g., palbociclib) or mTOR inhibitors (e.g., everolimus) in PDX models. Assess synergy via Chou-Talalay combination indices. In clinical trials, monitor for additive toxicity (e.g., nausea, hypertriglyceridemia) and adjust dosing schedules .

Q. How can biomarker-driven patient selection improve clinical trial outcomes?

  • Methodology : Pre-screen patients for ESR1 mutations (via ddPCR or NGS of ctDNA) and ER protein levels (via IHC). In the EMERALD trial, ESR1-mutant subgroups showed the strongest PFS benefit. Validate biomarkers using retrospective analysis of tumor biopsies from non-responders to identify resistance markers (e.g., FGFR1 amplification) .

Q. Why do some preclinical models show sustained tumor suppression post-treatment cessation?

  • Methodology : In mouse xenografts, Elacestrant (30–60 mg/kg) induced prolonged tumor stasis for ≥4 weeks after treatment withdrawal. Investigate epigenetic changes (e.g., DNA methylation at ER target genes) or immune microenvironment modulation (e.g., T-cell infiltration) via RNA-seq and multiplex IHC .

Data Contradiction Analysis

Q. How to address discrepancies in Elacestrant’s activity across ER+ subtypes?

  • Resolution : Subtype-specific responses may arise from differential co-factor recruitment (e.g., AIB1 overexpression). Use chromatin immunoprecipitation (ChIP-seq) to map ER-DNA binding sites in responsive vs. resistant cell lines. Correlate findings with clinical outcomes from the EMERALD trial’s biomarker analysis .

Q. What explains variable gastrointestinal toxicity (e.g., nausea) in clinical trials?

  • Resolution : In Phase I/III trials, 35% of patients experienced nausea (2.5% grade 3/4). Conduct PK/PD modeling to link plasma concentrations (Cmax ~1.8 µM at 400 mg/day) with adverse events. Compare formulation adjustments (e.g., enteric coating) in animal models to reduce gastric irritation .

Methodological Best Practices

  • Dosing in Preclinical Models : Use 0.5% methylcellulose suspensions for oral gavage in rodents. For cell studies, prepare stock solutions in DMSO (10 mM) and dilute to ≤0.1% DMSO in media to avoid cytotoxicity .
  • Data Normalization : In proliferation assays, normalize luminescence data to vehicle-treated controls and E2-stimulated baselines to account for batch variability .

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